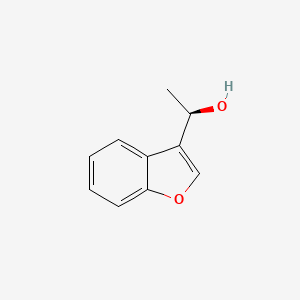

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in various chemical syntheses and characterization studies, demonstrating its versatility as a precursor in organic chemistry. For example, it was used in the synthesis of methacrylate polymers bearing chalcone side groups, showcasing its role in developing materials with specific thermal and dielectric properties (Çelik & Coskun, 2018). Additionally, kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective acylation highlights its significance in achieving high enantiopurity for chiral synthesis (Paizs et al., 2003).

Enantioselective Inhibition Studies

Research has also explored the enantioselectivity of derivatives of 1-(benzofuran-2-yl)ethanol in inhibiting specific enzymes, revealing its potential in medicinal chemistry and drug discovery. For instance, some derivatives have been studied for their inhibition of P450 AROM, an enzyme relevant in steroid metabolism (Khodarahmi et al., 1998).

Biocatalysis and Green Chemistry

The compound has also been a subject in green chemistry, particularly in biocatalysis for producing enantiopure alcohols, demonstrating an eco-friendly approach to synthesizing optically active substances. One study achieved high stereoselectivity in producing (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei, indicating its potential for sustainable production of chiral alcohols (Şahin, 2019).

Novel Compounds and Their Biological Activities

Novel lignan, benzofuran, and sesquiterpene derivatives have been isolated from natural sources, including derivatives of 1-(benzofuran-3-yl)ethanol, showing a wide range of biological activities. These findings are critical for drug discovery, offering new molecules for pharmacological studies (Dobner et al., 2003).

Antimicrobial Studies

Some derivatives have been evaluated for antimicrobial activities, indicating the compound's utility in developing new antimicrobial agents. A study highlighted the synthesis of new benzofuryl β-amino alcohols, demonstrating significant antibacterial and antifungal activities, further emphasizing the compound's relevance in medicinal chemistry and antimicrobial drug development (Tafelska-Kaczmarek et al., 2020).

Properties

IUPAC Name |

(1R)-1-(1-benzofuran-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCNKLINDNOOQJ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297175 |

Source

|

| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059698-12-2 |

Source

|

| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059698-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)

![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)